molecular formula C12H9Br2NO B14858050 (6-(3,5-Dibromophenyl)pyridin-3-yl)methanol

(6-(3,5-Dibromophenyl)pyridin-3-yl)methanol

Cat. No.: B14858050
M. Wt: 343.01 g/mol
InChI Key: QUBPDJDKHFZVHG-UHFFFAOYSA-N
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Description

(6-(3,5-Dibromophenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C12H9Br2NO and a molecular weight of 343.01 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a dibromophenyl group and a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(3,5-Dibromophenyl)pyridin-3-yl)methanol typically involves the reaction of 3,5-dibromobenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-(3,5-Dibromophenyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (6-(3,5-Dibromophenyl)pyridin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the biological activity of related compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (6-(3,5-Dibromophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

    (3,5-Dibromophenyl)pyridine: Similar structure but lacks the methanol group.

    (6-(3,5-Dibromophenyl)pyridin-3-yl)amine: Similar structure but contains an amine group instead of a methanol group.

Uniqueness: (6-(3,5-Dibromophenyl)pyridin-3-yl)methanol is unique due to the presence of both the dibromophenyl and methanol groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H9Br2NO

Molecular Weight

343.01 g/mol

IUPAC Name

[6-(3,5-dibromophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9Br2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-6,16H,7H2

InChI Key

QUBPDJDKHFZVHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CO)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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